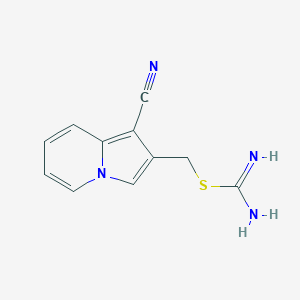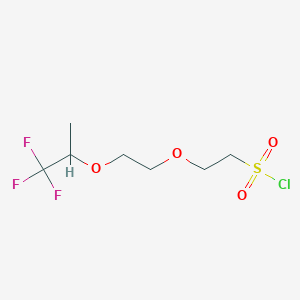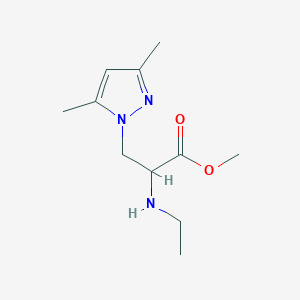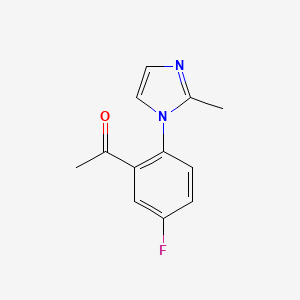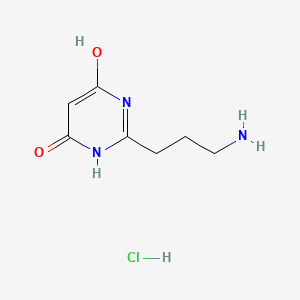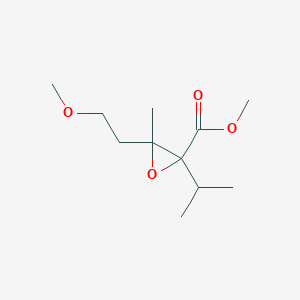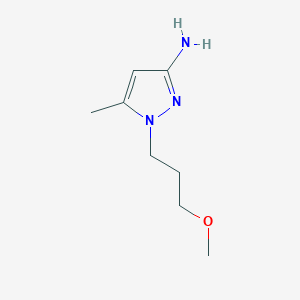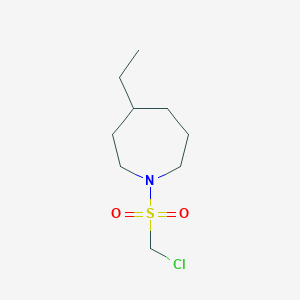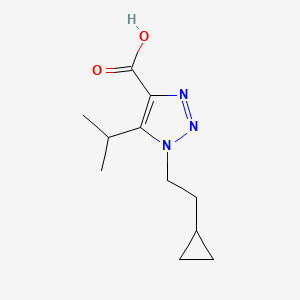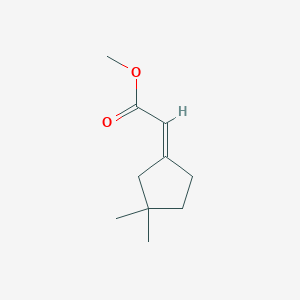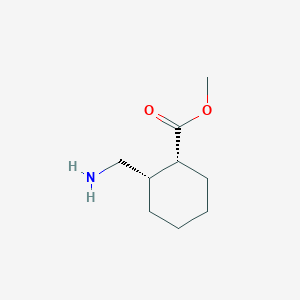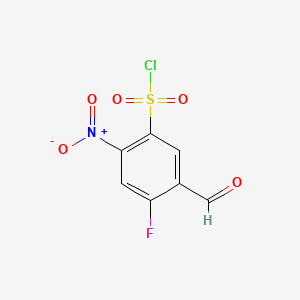
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride typically involves the nitration of 4-fluoronitrobenzene. This process can be carried out using the Halex process, where 4-nitrochlorobenzene reacts with potassium fluoride to produce 4-fluoronitrobenzene . The reaction conditions include the use of a nitrating agent, such as mixed acid, and careful control of temperature and reaction time to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow synthesis strategies. These methods enhance mass and heat transfer rates, leading to better control over impurities and higher process efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl chloride group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include 4-fluoroaniline, which is a precursor to various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride involves its interaction with specific molecular targets. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its use in various chemical synthesis processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride include:
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical transformations.
Propiedades
Fórmula molecular |
C7H3ClFNO5S |
|---|---|
Peso molecular |
267.62 g/mol |
Nombre IUPAC |
4-fluoro-5-formyl-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClFNO5S/c8-16(14,15)7-1-4(3-11)5(9)2-6(7)10(12)13/h1-3H |
Clave InChI |
RTWXBASLGDSDLY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-])F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


